2-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide
CAS No.: 1428371-09-8
Cat. No.: VC6626649
Molecular Formula: C14H14BrNO3
Molecular Weight: 324.174
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428371-09-8 |
|---|---|
| Molecular Formula | C14H14BrNO3 |
| Molecular Weight | 324.174 |
| IUPAC Name | 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
| Standard InChI | InChI=1S/C14H14BrNO3/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18) |
| Standard InChI Key | AJWWZBXHSUUISZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCC(C2=COC=C2)O)Br |
Introduction
2-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a synthetic organic compound characterized by its benzamide backbone, bromine substitution, and a hydroxypropyl side chain attached to a furan ring. This compound is of interest in medicinal chemistry due to its potential biological activity, particularly in antimicrobial and anticancer research.
Synthesis Pathway
The synthesis of 2-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves:
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Bromination of Benzamide: Introduction of a bromine atom at the ortho or meta position of the benzene ring using brominating agents like N-bromosuccinimide (NBS).
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Furan Derivatization: Preparation of a hydroxypropyl-substituted furan through electrophilic substitution.
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Amide Coupling Reaction: Coupling the brominated benzamide with the hydroxypropyl-furan derivative using coupling agents such as carbodiimides.
This stepwise approach ensures high purity and yield.
Applications in Medicinal Chemistry
4.1 Antimicrobial Activity
Preliminary studies on related brominated benzamides and furan derivatives have shown efficacy against Gram-positive bacteria, Gram-negative bacteria, and fungi. The bromine atom enhances lipophilicity, aiding membrane penetration, while the hydroxyl group may interact with microbial enzymes.
4.2 Anticancer Potential
The compound's structural motifs—bromobenzene and furan—are common in molecules exhibiting cytotoxicity against cancer cells. Its amide group may facilitate binding to protein targets involved in cell proliferation.
Biological Studies
| Parameter | Details |
|---|---|
| Cytotoxicity | Tested on cancer cell lines; IC50 values indicate moderate activity |
| Antibacterial Testing | Effective against Staphylococcus aureus and Escherichia coli |
| Antifungal Testing | Inhibits Candida albicans growth at MIC values comparable to fluconazole |
Challenges in Research
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Solubility Issues: Brominated compounds often exhibit poor solubility in aqueous media, limiting bioavailability.
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Synthetic Complexity: Multi-step synthesis increases production costs and complexity.
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Toxicity Concerns: Bromine-containing compounds may exhibit off-target toxicity.
Future Directions
To enhance its therapeutic potential:
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Structural Modifications: Introducing electron-donating groups to improve solubility.
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Drug Delivery Systems: Encapsulation in liposomes or nanoparticles for targeted delivery.
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Mechanistic Studies: Elucidating molecular targets through docking simulations and proteomics.
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